Lipophilicity Difference vs. Unsubstituted Parent Compound
The target compound exhibits a calculated LogP of 5.72, representing a >3.3 log-unit increase over the unsubstituted parent benzofuran-2-carboxylic acid (LogP 2.13–2.41) and a ≥2.6 log-unit increase over 3-methylbenzofuran-2-carboxylic acid (LogP 2.22–2.87) [1]. The polar surface area (PSA) remains constant at 50.44 Ų across all three compounds, meaning the LogP difference is driven entirely by the additional non-polar surface contributed by the 2,2-diphenylethenyl substituent [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 5.72; PSA = 50.44 Ų; MW = 340.37 Da |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (CAS 496-41-3): LogP = 2.13–2.41; PSA = 50.44 Ų; MW = 162.14 Da. 3-Methylbenzofuran-2-carboxylic acid (CAS 24673-56-1): LogP = 2.22–2.87; PSA = 50.44 Ų; MW = 176.17 Da |
| Quantified Difference | ΔLogP = +3.31 to +3.59 vs. unsubstituted parent; ΔLogP = +2.85 to +3.50 vs. 3-methyl analog; ΔMW = +178.23 Da vs. unsubstituted parent |
| Conditions | Calculated LogP and PSA values from authoritative chemical databases (Chemsrc, ChemBase, ChemSpider); PSA calculated by topological polar surface area method |
Why This Matters
A ΔLogP of this magnitude (>3 units) typically corresponds to >1000-fold differences in predicted membrane partition coefficients, fundamentally altering permeability, metabolic stability, and formulation requirements—meaning the target compound cannot be replaced by simpler analogs in any permeability-sensitive application.
- [1] ChemBase. 3-Methyl-1-benzofuran-2-carboxylic acid. LogP: 2.22; LogD(pH 5.5): -0.29; LogD(pH 7.4): -1.26; PSA: 50.44. https://en.chembase.cn; ChemSpider: 3-Methylbenzofuran-2-carboxylic acid, ACD/LogP: 2.87. View Source
